molecular formula C7H6BrF2NO B3043275 3-BROMO-4-(DIFLUOROMETHOXY)ANILINE CAS No. 83189-98-4

3-BROMO-4-(DIFLUOROMETHOXY)ANILINE

Cat. No.: B3043275
CAS No.: 83189-98-4
M. Wt: 238.03 g/mol
InChI Key: CBBYQZYAYQUGIX-UHFFFAOYSA-N
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Description

3-Bromo-4-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H6BrF2NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethoxy groups.

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-4-difluoromethoxyaniline . For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with target proteins. The presence of other molecules could potentially affect the compound’s absorption, distribution, metabolism, or excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(difluoromethoxy)aniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, along with water and hydrazine as reducing agents .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(difluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted anilines.

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Aniline derivatives.

    Coupling: Biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(difluoromethoxy)aniline is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical reactivity and physical properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential bioactivity compared to its analogs .

Properties

IUPAC Name

3-bromo-4-(difluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBYQZYAYQUGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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